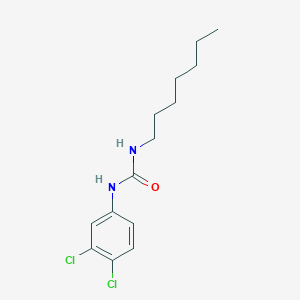

Urea,n-(3,4-dichlorophenyl)-n-heptyl-

Description

Contextualization within the Broader Phenylurea Chemical Space

The phenylurea scaffold is a versatile pharmacophore and a key structural motif in numerous biologically active molecules. Phenylurea derivatives are perhaps most widely recognized for their application as herbicides. Compounds such as Diuron (B1670789), which also contains a 3,4-dichlorophenyl group, have been used extensively for broad-spectrum weed control. cambridge.orgagrijournal.org The mechanism of action for many phenylurea herbicides involves the inhibition of photosynthesis at the photosystem II level. researchgate.net

Beyond agriculture, the phenylurea moiety is a prominent feature in a variety of therapeutic agents. Research has demonstrated the potential of phenylurea derivatives as anticancer agents, with some compounds exhibiting significant antiproliferative activity. nih.govnih.gov For instance, Sorafenib, a diaryl urea (B33335) derivative, is a multi-kinase inhibitor used in the treatment of certain cancers. nih.gov Furthermore, substituted phenylureas have been investigated for their activity against a range of other biological targets, including as antimycobacterial agents and inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1). nih.govtandfonline.com

The specific structural attributes of N-(3,4-Dichlorophenyl)-N-heptylurea, namely the dichlorophenyl group and the heptyl chain, are expected to confer distinct physicochemical properties that influence its biological activity. The lipophilicity imparted by the heptyl group, combined with the electronic effects of the chlorine atoms on the phenyl ring, are critical determinants of its potential interactions with biological systems.

Historical Trajectories of Phenylurea Derivative Research

The journey of urea and its derivatives in chemistry began with Friedrich Wöhler's synthesis of urea in 1828, a landmark event that is often considered the birth of organic chemistry. However, the exploration of phenylurea derivatives for biological applications gained significant momentum in the 20th century.

A pivotal moment in the history of this chemical class was the development of sulfonylureas in the mid-20th century. These compounds, which feature a urea linkage connected to a sulfonamide group, were discovered to have hypoglycemic properties and have since become a cornerstone in the management of type 2 diabetes. researchgate.net This discovery spurred further research into the therapeutic potential of other substituted ureas.

In the realm of agrochemicals, the herbicidal properties of phenylureas were discovered in the 1950s, leading to the commercialization of compounds like Monuron and Diuron. cambridge.org This marked a significant advancement in weed control technology and solidified the importance of the phenylurea scaffold in agricultural chemistry.

The latter half of the 20th century and the beginning of the 21st century have witnessed an expansion of phenylurea research into diverse areas of medicinal chemistry. The discovery of their potent and varied biological activities has led to the synthesis and evaluation of numerous analogs with a wide array of substituents on both the phenyl ring and the urea nitrogen atoms. nih.govnih.gov This ongoing research continues to uncover new applications for this versatile class of compounds.

Significance of Halogenated Phenylurea Motifs in Contemporary Chemical Research

The incorporation of halogen atoms, particularly chlorine, into the phenyl ring of phenylurea derivatives is a common and impactful strategy in modern chemical design. The 3,4-dichloro substitution pattern, as seen in N-(3,4-Dichlorophenyl)-N-heptylurea, is of particular interest.

Halogenation can significantly influence a molecule's physicochemical properties. The introduction of chlorine atoms generally increases a compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. agrijournal.org This is a critical consideration in the design of both agrochemicals and pharmaceuticals. For instance, the persistence of phenylurea herbicides in soil can be influenced by the degree and position of halogenation. canada.ca

Furthermore, the electronic effects of halogens can modulate the reactivity and binding affinity of a molecule to its biological target. The electron-withdrawing nature of chlorine can alter the pKa of the urea protons and influence hydrogen bonding interactions. In structure-activity relationship (SAR) studies of various phenylurea derivatives, the presence and position of halogen substituents on the phenyl ring have been shown to be crucial for biological activity. nih.govmdpi.com For example, in a series of diaryl urea derivatives designed as antiproliferative agents, the insertion of a chloro group on the proximal phenyl ring was found to enhance activity. nih.gov

The 3,4-dichlorophenyl motif is prevalent in a number of biologically active compounds, suggesting that this particular substitution pattern is favorable for interaction with various biological targets. Research into compounds like 1,3-bis(3,5-dichlorophenyl)urea (B1682623) has demonstrated its potential in inhibiting the proliferation of cancer cells. nih.gov The study of N-(3,4-Dichlorophenyl)-N-heptylurea and its analogs, therefore, contributes to a deeper understanding of the role of halogenation in modulating the biological effects of phenylurea derivatives.

Interactive Data Tables

Below are interactive tables summarizing key information about N-(3,4-Dichlorophenyl)-N-heptylurea and related compounds.

Physicochemical Properties of N-(3,4-Dichlorophenyl)-N-heptylurea

| Property | Value |

|---|---|

| Molecular Formula | C14H20Cl2N2O |

| Molecular Weight | 303.23 g/mol |

Biological Activities of Selected Dichlorophenylurea Derivatives

| Compound | Biological Activity | Reference |

|---|---|---|

| Diuron (N'-(3,4-Dichlorophenyl)-N,N-dimethylurea) | Herbicidal (Photosystem II inhibitor) | cambridge.orgagrijournal.org |

| 3,4-Dichlorophenylurea derivatives | Antimycobacterial | tandfonline.com |

| 1,3-bis(3,5-Dichlorophenyl)urea | Antiproliferative (Melanoma) | nih.gov |

Structure

3D Structure

Properties

CAS No. |

13041-40-2 |

|---|---|

Molecular Formula |

C14H20Cl2N2O |

Molecular Weight |

303.2 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-heptylurea |

InChI |

InChI=1S/C14H20Cl2N2O/c1-2-3-4-5-6-9-17-14(19)18-11-7-8-12(15)13(16)10-11/h7-8,10H,2-6,9H2,1H3,(H2,17,18,19) |

InChI Key |

LOQMQPWRVINQQX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 3,4 Dichlorophenyl N Heptylurea and Analogues

Established Synthetic Pathways for Substituted Ureas

The construction of the urea (B33335) functional group can be achieved through several reliable and versatile chemical reactions. These pathways generally involve the formation of a key isocyanate intermediate or the use of carbonylating agents to link two amine fragments.

Nucleophilic Addition of Amines to Organic Isocyanates

The most common and straightforward method for preparing unsymmetrically disubstituted ureas is the nucleophilic addition of a primary or secondary amine to an organic isocyanate. rsc.orgnih.gov This reaction is typically high-yielding and clean, forming the urea linkage directly. The isocyanate, possessing an electrophilic carbonyl carbon, readily reacts with the nucleophilic amine.

The general mechanism involves the attack of the amine's lone pair of electrons on the carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the isocyanate, yielding the final urea product. The reaction is often carried out in a suitable inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature. nih.gov The key precursor for many phenylureas, 3,4-dichlorophenyl isocyanate, is a known chemical intermediate used in organic synthesis. wikipedia.orggoogle.com

Approaches Utilizing Phosgene (B1210022) and its Equivalents

Historically, phosgene (COCl₂) was a primary reagent for urea synthesis. nih.gov It reacts with amines to generate isocyanates or carbamoyl (B1232498) chlorides, which can then react with another amine to form the urea. rsc.org However, due to the extreme toxicity of phosgene gas, its use is now largely replaced by safer, easier-to-handle solid or liquid equivalents. nih.gov

Phosgene Equivalents in Urea Synthesis:

| Reagent | Description |

|---|---|

| Triphosgene | A crystalline solid that serves as a safer source of phosgene, decomposing in situ. It is widely used for preparing unsymmetrical ureas in a one-pot procedure. |

| Diphosgene | A liquid alternative to phosgene, though still highly toxic and requiring careful handling. |

| Carbonyldiimidazole (CDI) | A crystalline solid and a widely used, safer alternative to phosgene for creating ureas. It reacts with a primary amine to form a carbamoylimidazole, which then reacts with a second amine. nih.govnih.gov |

These equivalents offer a more controlled and safer way to introduce the carbonyl group, avoiding the hazards associated with gaseous phosgene while maintaining high reactivity and efficiency. nih.gov

Carbonylation Reactions in Urea Synthesis

Carbonylation reactions provide an alternative route to ureas by introducing a carbonyl group (CO) between two amine molecules. These methods often employ transition-metal catalysts, such as palladium complexes, and utilize carbon monoxide gas or a CO surrogate. rsc.org Oxidative carbonylation of amines, for instance, can directly produce symmetrically or unsymmetrically substituted ureas. While effective, these methods can require high pressures of CO gas and specialized equipment. rsc.org

More recent developments focus on using safer carbonyl sources like CO₂ or metal carbonyls, such as chromium hexacarbonyl (Cr(CO)₆), which are more stable and easier to handle than carbon monoxide. vapourtec.com

Rearrangement Reactions (e.g., Hofmann, Curtius, Lossen)

Rearrangement reactions provide indirect pathways to ureas by generating an isocyanate intermediate in situ from a carboxylic acid derivative. nih.gov These name reactions are fundamental in organic synthesis for converting carboxylic acids or amides into amines with one less carbon atom, via an isocyanate. If the isocyanate is trapped with an amine instead of water, a substituted urea is formed.

Hofmann Rearrangement: A primary amide is treated with bromine and a strong base to form an N-bromoamide, which rearranges to an isocyanate. This isocyanate can then be reacted with an amine to yield a urea. organic-chemistry.org

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. The isocyanate can be trapped by an amine to produce the corresponding urea. nih.gov

Lossen Rearrangement: In this reaction, a hydroxamic acid or its derivative is converted into an isocyanate, which can subsequently react with an amine to form a urea. organic-chemistry.org

Targeted Synthesis of N-(3,4-Dichlorophenyl)-N-heptylurea and Related Structures

Based on the established methodologies, the most direct and practical approach for the targeted synthesis of N-(3,4-Dichlorophenyl)-N-heptylurea involves the reaction between 3,4-dichlorophenyl isocyanate and N-heptylamine. This method is an application of the nucleophilic addition pathway described in section 2.1.1.

Proposed Synthetic Route:

Starting Materials: The synthesis would commence with two primary reactants: 3,4-dichlorophenyl isocyanate and N-heptylamine. The former can be synthesized from 3,4-dichloroaniline (B118046) via phosgenation. google.compatsnap.com

Reaction Conditions: N-heptylamine would be added to a solution of 3,4-dichlorophenyl isocyanate in an aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under ambient temperature.

Mechanism: The nucleophilic nitrogen atom of N-heptylamine attacks the electrophilic carbonyl carbon of the isocyanate group. A subsequent proton transfer from the nitrogen of the amine to the nitrogen of the isocyanate yields the final product, N-(3,4-Dichlorophenyl)-N-heptylurea.

Workup and Purification: The reaction is typically clean, and the product often precipitates out of the solution upon formation or after partial solvent evaporation. If necessary, purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography.

This synthetic strategy is highly efficient for producing unsymmetrically disubstituted ureas and is readily applicable to a wide range of substituted anilines and alkylamines for the creation of analogous structures.

Sustainable and Green Chemistry Approaches in Phenylurea Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of ureas to reduce environmental impact and improve safety. rsc.org These approaches focus on using less hazardous reagents, alternative energy sources, and more efficient reaction conditions.

Key Green Chemistry Strategies:

| Approach | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields. benthamdirect.comijcce.ac.irnih.gov This method can be performed solvent-free, further enhancing its green credentials. nih.gov | Faster reactions, higher yields, energy efficiency, potential for solvent-free conditions. benthamdirect.comresearchgate.net |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream through a reactor, rather than in a batch-wise process. This allows for better control over reaction parameters, improved safety, and easier scalability. vapourtec.comacs.orgacs.org | Enhanced safety and control, easy scalability, improved product consistency. acs.orgacs.org |

| Use of Greener Solvents | Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ionic liquids. rsc.orgnih.gov "On-water" synthesis has proven effective for some urea preparations, simplifying product isolation via filtration. organic-chemistry.org | Reduced pollution and waste, improved safety, simplified purification. |

| Safer Reagents | Employing CO₂ as a C1 building block or using phosgene substitutes like CDI minimizes the use of highly toxic and hazardous materials. nih.govvapourtec.comorganic-chemistry.org | Avoids highly toxic reagents like phosgene and carbon monoxide, reduces risk. |

| Biocatalysis | The use of enzymes to catalyze the formation of amide bonds offers a highly selective and eco-friendly alternative to traditional chemical catalysts, operating under mild conditions. mdpi.comnih.gov | High selectivity, mild reaction conditions, reduced byproducts, environmentally friendly. nih.gov |

These sustainable methodologies are pivotal in modernizing the production of phenylureas, aligning chemical manufacturing with environmental stewardship. rsc.orgureaknowhow.com

Catalyst-Free Methodologies

The development of catalyst-free synthetic routes for N-substituted ureas represents a significant advancement in green chemistry. A notable method involves the nucleophilic addition of amines to potassium isocyanate. rsc.org This approach avoids the use of toxic phosgene and isocyanate precursors, which are common in traditional urea synthesis. rsc.org The reaction proceeds efficiently without the need for a catalyst, simplifying the process and reducing potential sources of contamination.

This methodology has been demonstrated to be effective for a wide range of amines, yielding various N-substituted ureas in good to excellent yields. rsc.org The process is practically simple and mild, contributing to its appeal for both laboratory and industrial applications. rsc.org By eliminating the catalyst, issues related to cost, toxicity, and removal from the final product are circumvented, aligning with the principles of sustainable chemical manufacturing. rsc.orgnih.gov

Aqueous Reaction Media for Enhanced Sustainability

The use of water as a reaction medium is a cornerstone of green chemistry, and its application in the synthesis of N-substituted ureas has proven highly effective. rsc.org Performing the reaction of amines with potassium isocyanate in water, without any organic co-solvent, offers numerous advantages. rsc.org This approach not only enhances the sustainability of the process but also simplifies product isolation. organic-chemistry.org Often, the desired urea derivatives can be obtained with high chemical purity through simple filtration or extraction, avoiding the need for silica (B1680970) gel chromatography. rsc.org

The "on-water" reaction conditions can lead to improved reaction rates and selectivities. organic-chemistry.org This sustainable and facile synthesis of unsymmetrical ureas avoids the use of volatile organic compounds (VOCs), and the water effluent can potentially be recycled. organic-chemistry.org The high efficiency and environmental benefits make aqueous media an attractive alternative to traditional organic solvents for the synthesis of urea analogues. rsc.org

Utilization of Carbon Dioxide as a C1 Synthon in Urea Production

Carbon dioxide, a readily available and inexpensive C1 synthon, is a key raw material for the industrial synthesis of urea. researchgate.net The conventional Bosch-Meiser process reacts CO2 with ammonia (B1221849) to produce urea, representing the largest industrial use of converted carbon dioxide. researchgate.netnih.gov While this process is well-established for producing simple urea, significant research is focused on extending the use of CO2 to create more complex substituted ureas and on improving the energy efficiency of the process. bohrium.comnih.gov

The thermodynamic stability of CO2 presents challenges, often requiring energy-intensive conditions for its activation. researchgate.net Modern research explores various strategies to overcome these hurdles, including electrocatalysis, which can facilitate urea production from CO2 and nitrogen sources like nitrate (B79036) under milder conditions. nih.gov The direct synthesis of substituted ureas from CO2 and amines is a promising green alternative to methods involving hazardous reagents like phosgene. researchgate.net Developing efficient catalytic systems for this transformation is a key area of research aimed at making CO2 a versatile building block for a wide range of chemicals. researchgate.netresearchgate.net

| Reactants | Process | Significance |

| Carbon Dioxide (CO2) + Ammonia (NH3) | Bosch-Meiser Process | Primary industrial method for urea fertilizer production. researchgate.netnih.gov |

| Carbon Dioxide (CO2) + Nitrate (NO3−) | Electrocatalysis | An emerging sustainable route to urea, reducing carbon emissions. nih.gov |

| Carbon Dioxide (CO2) + Amines | Catalytic Synthesis | A green alternative for producing substituted ureas, avoiding toxic reagents. researchgate.net |

Chemo- and Regioselectivity Considerations in Substituted Urea Formation

Achieving high chemo- and regioselectivity is crucial when synthesizing unsymmetrical substituted ureas like N-(3,4-dichlorophenyl)-N-heptylurea. In catalyst-free aqueous methodologies, unique chemo-selectivity can be achieved based on the differing pKaH values of the amines used. rsc.org This allows for selective reactions when a mixture of amines is present, favoring the more nucleophilic amine. rsc.org

The synthesis of N,N-disubstituted ureas requires careful control to ensure the correct placement of the two different substituents on the same nitrogen atom. A common strategy involves the reaction of a corresponding secondary amine (in this case, N-heptyl-3,4-dichloroaniline) with a carbonyl source. Alternatively, a stepwise approach can be employed, starting with the N-alkylation of an N-aryl urea. google.com The regioselectivity on the aromatic ring is predetermined by the choice of the starting aniline (B41778), such as 3,4-dichloroaniline. rsc.org The primary challenge in forming unsymmetrical ureas is to control the reaction of isocyanate intermediates with the desired amine nucleophile, especially when multiple amines are present or when the amine has multiple reactive sites. nih.gov

Scalability of Synthesis and Industrial Relevance in Research and Development

The scalability of a synthetic method is a critical factor for its industrial application. Methodologies developed for N-substituted ureas are often evaluated for their potential to be scaled up from laboratory (millimole) to industrial (gram or kilogram) quantities. rsc.org For instance, the catalyst-free synthesis in water has been shown to be suitable for gram-scale production without a detrimental effect on reaction rates or isolated yields. rsc.orgresearchgate.net

The industrial relevance of these synthetic routes is significant, as many N-substituted urea derivatives are high-production-volume chemicals. rsc.org For example, the N-substituted urea of 3,4-dichloroaniline is a key structural motif for widely used herbicides such as linuron (B1675549) and diuron (B1670789), which are close analogues of N-(3,4-dichlorophenyl)-N-heptylurea. rsc.org The development of efficient, scalable, and environmentally friendly protocols is therefore of high commercial interest for the agrochemical and pharmaceutical industries. rsc.orgresearchgate.net

Spectroscopic and Advanced Structural Elucidation of N 3,4 Dichlorophenyl N Heptylurea Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of N-(3,4-dichlorophenyl)-N-heptylurea is expected to exhibit distinct signals corresponding to the protons of the 3,4-dichlorophenyl group, the urea (B33335) moiety, and the N-heptyl chain.

The protons on the aromatic ring will appear in the downfield region, typically between δ 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the chlorine atoms and the urea substituent. The proton at the C2 position, being ortho to the urea linkage, is expected to be a doublet. The proton at C5 will likely appear as a doublet of doublets, and the proton at C6 as a doublet.

The protons of the N-heptyl group will be observed in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the nitrogen atom (N-CH₂) is expected to resonate at approximately δ 3.2-3.4 ppm as a triplet, being deshielded by the adjacent nitrogen. The other methylene groups of the heptyl chain will show a complex pattern of multiplets in the range of δ 1.2-1.6 ppm. The terminal methyl group (CH₃) will appear as a triplet at around δ 0.9 ppm. The urea N-H protons would be expected to appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(3,4-Dichlorophenyl)-N-heptylurea

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H (C2) | 7.4-7.6 | d |

| Aromatic-H (C5) | 7.2-7.4 | dd |

| Aromatic-H (C6) | 7.0-7.2 | d |

| Urea-NH | 5.0-8.0 | br s |

| N-CH₂ (Heptyl) | 3.2-3.4 | t |

| -(CH₂)₅- (Heptyl) | 1.2-1.6 | m |

| -CH₃ (Heptyl) | 0.8-1.0 | t |

d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet

In the ¹³C NMR spectrum of N-(3,4-dichlorophenyl)-N-heptylurea, the carbonyl carbon of the urea group is expected to have the most downfield chemical shift, typically in the range of δ 155-160 ppm.

The carbons of the 3,4-dichlorophenyl ring will resonate in the aromatic region (δ 120-140 ppm). The carbons directly bonded to the chlorine atoms (C3 and C4) will be significantly influenced by the halogen's electronegativity. The carbon attached to the urea nitrogen (C1) will also be shifted downfield.

The carbons of the N-heptyl chain will appear in the aliphatic region of the spectrum. The carbon of the N-CH₂ group will be the most deshielded of the alkyl carbons, with an expected chemical shift around δ 40-45 ppm. The other methylene carbons will appear between δ 22 and 32 ppm, and the terminal methyl carbon will be the most shielded, resonating at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(3,4-Dichlorophenyl)-N-heptylurea

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Urea) | 155-160 |

| Aromatic-C (C1) | 138-142 |

| Aromatic-C (C3, C4) | 128-135 |

| Aromatic-C (C2, C5, C6) | 118-125 |

| N-CH₂ (Heptyl) | 40-45 |

| -(CH₂)₅- (Heptyl) | 22-32 |

NMR spectroscopy is a powerful tool for differentiating between positional isomers of dichlorophenylurea derivatives. The substitution pattern on the aromatic ring significantly influences the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons.

For a 3,4-disubstituted ring, as in the target compound, the ¹H NMR spectrum is expected to show a characteristic three-proton system: a doublet for the proton at C2, a doublet for the proton at C6, and a doublet of doublets for the proton at C5.

In contrast, a 2,3-dichloro isomer would exhibit a different three-proton system, likely with different coupling constants and chemical shifts. A 2,5-dichloro isomer would also present a unique three-proton spin system. By analyzing the multiplicity and coupling constants of the aromatic signals, the exact substitution pattern can be unambiguously determined. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further aid in assigning the proton signals and confirming the connectivity within the aromatic ring.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile molecules like urea derivatives. In ESI, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets from which ions are generated. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. For N-(3,4-dichlorophenyl)-N-heptylurea, ESI-HR-MS/MS would be used to confirm the molecular weight and to study its characteristic fragmentation. nih.gov

A characteristic fragmentation pathway for N,N'-substituted ureas in ESI-MS/MS is the cleavage of the C-N bond of the urea group. nih.gov This fragmentation typically results in the elimination of an isocyanate moiety. For N-(3,4-dichlorophenyl)-N-heptylurea, the protonated molecule [M+H]⁺ would be expected to fragment, leading to the loss of 3,4-dichlorophenyl isocyanate or heptyl isocyanate, depending on which C-N bond is cleaved.

The major fragmentation is anticipated to be the cleavage of the bond between the carbonyl carbon and the nitrogen of the dichlorophenyl group, leading to the formation of a protonated heptylamine (B89852) ion and the neutral loss of 3,4-dichlorophenyl isocyanate. Another possibility is the cleavage of the other C-N bond, which would result in the formation of a protonated 3,4-dichloroaniline (B118046) ion and the neutral loss of heptyl isocyanate. The relative abundance of these fragment ions provides insight into the relative stability of the charged fragments and the bond strengths within the molecule.

Table 3: Predicted Major Fragment Ions in ESI-MS/MS of N-(3,4-Dichlorophenyl)-N-heptylurea

| Precursor Ion [M+H]⁺ | Proposed Fragment Ion | Neutral Loss | Description |

|---|---|---|---|

| [C₁₄H₂₀Cl₂N₂O + H]⁺ | [C₇H₁₅NH₃]⁺ | C₇H₃Cl₂NO | Formation of protonated heptylamine via elimination of 3,4-dichlorophenyl isocyanate. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For N-(3,4-Dichlorophenyl)-N-heptylurea, the IR spectrum is characterized by several key absorption bands that confirm its structure.

The urea moiety (–NH–CO–N<) is central to the molecule's IR spectrum. The carbonyl (C=O) stretching vibration is particularly intense and sensitive to its chemical environment, especially hydrogen bonding. mdpi.com In N,N'-disubstituted ureas, this band typically appears in the range of 1626–1648 cm⁻¹. mdpi.com The exact position can indicate the degree of intermolecular hydrogen bonding in the solid state; highly ordered, hydrogen-bonded structures tend to show a C=O band around 1635 cm⁻¹, whereas "free" carbonyl groups, with little to no hydrogen bonding, absorb at higher wavenumbers, near 1690 cm⁻¹. mdpi.com

The N-H group of the urea linkage gives rise to a distinct stretching vibration, typically observed in the region of 3264–3374 cm⁻¹. mdpi.com The C-N stretching vibrations also produce characteristic bands, though they can be harder to assign definitively due to coupling with other vibrations. docbrown.info

The aromatic portion of the molecule, the 3,4-dichlorophenyl group, exhibits C-H stretching vibrations just above 3000 cm⁻¹ (e.g., 3028–2905 cm⁻¹) and aromatic C=C ring stretching vibrations at lower wavenumbers, typically in the 1504–1595 cm⁻¹ range. mdpi.com The heptyl group introduces characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

A summary of the expected characteristic IR absorption bands for N-(3,4-Dichlorophenyl)-N-heptylurea is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (Urea) | Stretching | 3264 - 3374 | mdpi.com |

| C-H (Aromatic) | Stretching | ~3030 - 3100 | mdpi.com |

| C-H (Aliphatic) | Stretching | ~2850 - 2960 | |

| C=O (Urea) | Stretching | 1626 - 1690 | mdpi.commdpi.com |

| C=C (Aromatic) | Ring Stretching | 1504 - 1595 | mdpi.com |

| N-C-N (Urea) | Stretching | ~1450 | docbrown.info |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for N-(3,4-Dichlorophenyl)-N-heptylurea is not publicly available, analysis of structurally similar compounds, such as other substituted phenylureas, allows for a well-founded prediction of its solid-state conformation. researchgate.net

Studies on related structures, like 1-(2-chlorophenyl)-3-(p-tolyl)urea, reveal key structural motifs that are likely to be present in N-(3,4-Dichlorophenyl)-N-heptylurea. researchgate.net A primary feature is the formation of intermolecular hydrogen bonds. The urea N-H group typically acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, leading to the formation of chains or networks of molecules within the crystal lattice. researchgate.net This hydrogen bonding significantly influences the compound's physical properties, such as its melting point and solubility.

Chromatographic Techniques for Analytical Purity and Isolation

Chromatography is an essential tool in chemical analysis, providing powerful methods for separating, identifying, and quantifying the components of a mixture. For the characterization of N-(3,4-Dichlorophenyl)-N-heptylurea, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are invaluable for assessing analytical purity, identifying impurities, and isolating the compound from reaction mixtures.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. While some alkyl-substituted ureas can be thermally unstable, direct GC analysis is feasible under carefully controlled conditions. acs.org The primary challenge is preventing on-column decomposition or irreversible adsorption. acs.org

Research has shown that the choice of column is critical. Low-loaded columns on inert supports, such as glass beads, have proven effective for the analysis of alkyl ureas, minimizing degradation. acs.org Temperature programming, for instance, from 100°C to 220°C, can be employed to ensure the elution of these compounds. acs.org For enhanced sensitivity and specificity, GC is often coupled with mass spectrometry (GC-MS), which allows for the definitive identification of the parent compound and any related impurities based on their mass spectra. mdpi.comnih.gov In some cases, derivatization of the urea to a more thermally stable compound, such as a trifluoroacetyl (TFA) derivative, can be performed prior to analysis to improve chromatographic performance. nih.gov

| Parameter | Typical Condition | Purpose | Reference |

| Column | Low-loaded packed column or capillary column (e.g., DB-35MS) | To separate components based on boiling point and polarity while minimizing degradation. | mdpi.comacs.org |

| Solid Support | Glass beads or silanized diatomaceous earth | Provides an inert surface to prevent adsorption and decomposition of the analyte. | acs.org |

| Carrier Gas | Helium or Nitrogen | Transports the vaporized sample through the column. | |

| Injector Temp. | Optimized to ensure vaporization without degradation | To convert the liquid sample into a gas. | |

| Oven Program | Temperature gradient (e.g., 100°C to 220°C) | To elute compounds with a wide range of boiling points. | acs.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | To detect and quantify the analyte as it elutes from the column. | mdpi.comnih.gov |

High-performance liquid chromatography (HPLC) is a premier technique for the separation, quantification, and purification of non-volatile or thermally sensitive compounds like N-(3,4-Dichlorophenyl)-N-heptylurea. The most common mode for this type of analysis is reverse-phase (RP) HPLC.

In RP-HPLC, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. For N-(3,4-Dichlorophenyl)-N-heptylurea, a typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. sielc.comsielc.com The components are separated based on their hydrophobicity; more nonpolar compounds (like the target molecule with its long heptyl chain) interact more strongly with the stationary phase and thus have longer retention times.

HPLC is particularly useful for transformation studies, such as monitoring the progress of a synthesis or analyzing the degradation of the compound under various conditions. rjptonline.org By comparing the chromatograms over time, one can quantify the disappearance of the starting material and the appearance of new peaks corresponding to products or degradants. Detection is typically achieved using a UV detector, as the dichlorophenyl ring provides a strong chromophore.

| Parameter | Typical Condition | Purpose | Reference |

| Column | Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Nonpolar stationary phase for separation based on hydrophobicity. | rjptonline.org |

| Mobile Phase A | Water or Aqueous Buffer (e.g., phosphate (B84403) buffer) | Polar component of the mobile phase. | sielc.comrjptonline.org |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to control elution strength. | sielc.comsielc.com |

| Elution | Isocratic or Gradient | Gradient elution allows for the separation of compounds with a wide range of polarities. | rjptonline.org |

| Flow Rate | 0.7 - 1.0 mL/min | Controls the speed of the separation. | humanjournals.com |

| Detector | UV Spectrophotometer (e.g., at 205-240 nm) | To detect the aromatic ring of the analyte. | rjptonline.orghumanjournals.com |

Computational Chemistry and Molecular Modeling of N 3,4 Dichlorophenyl N Heptylurea

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org DFT methods are employed to investigate various molecular properties of phenylurea derivatives, offering a foundational understanding of their intrinsic characteristics. nih.govresearchgate.net

Geometry Optimization and Conformational Landscape Analysis

The first step in the computational analysis of a molecule like N-(3,4-Dichlorophenyl)-N-heptylurea is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. nih.gov For N-alkyl-N'-aryl ureas, computational studies, often using DFT, are crucial for exploring the conformational free-energy landscapes. nih.govresearchgate.net

The urea (B33335) functional group can adopt several conformations, primarily described by the torsion angles around the C-N bonds, leading to cis or trans arrangements. The methylation pattern and the nature of the alkyl and aryl substituents significantly influence these conformational preferences. nih.gov For N-(3,4-Dichlorophenyl)-N-heptylurea, the flexible heptyl chain introduces additional conformational complexity. A systematic computational study would involve rotating the various single bonds to map out the potential energy surface and identify all low-energy conformers. This analysis is vital as the biological activity and physical properties of a molecule are often dictated by its preferred shape. nih.gov

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are key to understanding its reactivity and spectral behavior. DFT calculations provide detailed information about the distribution of electrons within the molecule. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical parameters. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For dichlorophenyl-containing compounds, the HOMO is often localized on the substituted phenyl ring, while the LUMO may be distributed across the urea moiety and the aromatic system. Analysis of these orbitals provides insight into charge transfer interactions within the molecule. nih.govresearchgate.net

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| (E)-3-(2,6-dichlorophenyl)-acrylamide | - | - | 4.17 | nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

Computational Prediction of Spectroscopic Parameters (e.g., IR, UV)

DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational analysis calculates the frequencies and intensities of molecular vibrations. For phenylurea, characteristic IR absorption bands include N-H stretching, C=O (Amide I) stretching, and C-N stretching modes. researchgate.netamanote.com Comparing the calculated vibrational spectrum with an experimental one helps in assigning the observed bands to specific molecular motions. Discrepancies between calculated (gas phase) and experimental (solid phase) results are expected but are generally small. researchgate.net

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. researchgate.net For aromatic compounds like phenylureas, the absorption bands in the UV region typically arise from π → π* transitions within the phenyl ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms in the urea group. nih.govresearchgate.net

| Spectroscopic Parameter | Typical Phenylurea Region (Calculated/Experimental) | Vibrational/Transition Mode | Reference |

|---|---|---|---|

| IR Frequency (C=O stretch) | ~1650-1700 cm-1 | Amide I band | researchgate.net |

| IR Frequency (N-H stretch) | ~3300-3500 cm-1 | Stretching vibration | researchgate.net |

| UV-Vis λmax | ~240-280 nm | π → π* transition | nih.gov |

Reactivity Descriptors (e.g., Fukui Functions, Global Hardness, Electrophilicity)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from its electronic structure. scielo.org.mx These descriptors help in predicting how a molecule will interact with other chemical species.

| Reactivity Descriptor | Definition | Significance | Reference |

|---|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. | researchgate.net |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the ability to attract electrons. | researchgate.net |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons. | researchgate.net |

| Fukui Function (f(r)) | Derivative of electron density with respect to the number of electrons. | Identifies the most reactive sites in a molecule. | scielo.org.mx |

Molecular Docking and Dynamics Simulations in Mechanistic Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of a small molecule (ligand) with a biological macromolecule, typically a protein (receptor). nih.govnih.gov These methods are instrumental in drug discovery and in understanding the mechanisms of action for bioactive compounds like phenylurea derivatives. nih.govresearchgate.net

Prediction of Ligand-Protein Binding Modes for Phenylurea Derivatives

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. ijritcc.org For phenylurea derivatives, which are known to target various proteins such as enzymes and receptors, docking studies can elucidate the key interactions that stabilize the ligand-protein complex. nih.govresearchgate.netresearchgate.net

The process involves placing the 3D structure of the ligand, obtained from DFT geometry optimization, into the active site of a target protein. A scoring function then evaluates different binding poses, and the top-ranked poses suggest the most likely binding mode. researchgate.net These studies can identify crucial interactions, such as hydrogen bonds between the urea's N-H and C=O groups and amino acid residues in the protein's active site. researchgate.net For instance, research on phenyl-urea based molecules targeting Penicillin-Binding Protein 4 (PBP4) utilized in silico docking to guide the synthesis of new analogs with improved binding affinity. nih.govresearchgate.net

Following docking, molecular dynamics simulations can be performed to study the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions, thus offering a more dynamic and realistic picture of the binding event. nih.gov

| Target Protein | Ligand Type | Key Interactions Observed in Docking | Reference |

|---|---|---|---|

| Penicillin-Binding Protein 4 (PBP4) | Phenyl-urea derivatives | Hydrogen bonding, hydrophobic interactions | nih.govresearchgate.net |

| Glucokinase (GK) and PPARγ | Phenyl-urea derivatives | Not specified | researchgate.net |

| Various Cancer-related Proteins | Hydroxyurea | Strong interactions with target proteins | ijritcc.org |

Investigation of Interactions with Biological Macromolecules (e.g., Enzymes, DNA)

The biological activity of N-(3,4-Dichlorophenyl)-N-heptylurea is fundamentally determined by its interactions with biological macromolecules. The urea and dichlorophenyl moieties are key pharmacophores that can engage in various non-covalent interactions with protein targets such as enzymes or receptors.

The urea group is a versatile hydrogen bond donor and acceptor. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This allows the urea moiety to form strong and specific hydrogen bonds with amino acid residues in a protein's binding pocket, such as aspartate, glutamate, asparagine, and glutamine. Furthermore, the urea functionality can participate in π-stacking interactions with aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.gov

The 3,4-dichlorophenyl group also plays a critical role in molecular recognition. The chlorine atoms can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. The aromatic ring itself can engage in hydrophobic interactions and π-stacking with other aromatic residues. For instance, in studies of other dichlorophenyl urea derivatives like COH-SR4, interactions with key signaling proteins have been observed, leading to the inhibition of pathways involving pAkt, CDK4, and cyclin B1. nih.gov While the specific targets for N-(3,4-Dichlorophenyl)-N-heptylurea are not extensively documented, its structural similarity to known kinase inhibitors suggests it may interact with the ATP-binding site of various kinases.

Interactions with DNA are less commonly the primary mechanism for this class of compounds compared to protein interactions. However, the planar aromatic ring could potentially intercalate between DNA base pairs, although this is generally a less specific mode of action.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR are cornerstone methodologies in medicinal chemistry for optimizing lead compounds and predicting the activity of novel analogs. spu.edu.sy These approaches systematically correlate variations in a molecule's structure with changes in its biological activity.

For the N-(3,4-Dichlorophenyl)-N-heptylurea scaffold, SAR studies would involve systematically modifying three key regions:

The Phenyl Ring Substitution: Altering the position and nature of the substituents on the phenyl ring. For example, moving the chlorine atoms (e.g., to 2,4-dichloro or 3,5-dichloro) or replacing them with other halogens (F, Br) or electron-withdrawing/donating groups would modulate the electronic properties and binding interactions.

The Urea Linker: The core urea moiety is often critical for activity. Replacing it with a thiourea (B124793) or modifying its N,N'-substitutions can drastically alter hydrogen bonding capacity and conformational preferences, often leading to a decrease in activity. nih.gov

The Alkyl Chain: Varying the length and branching of the N-heptyl chain directly impacts the compound's lipophilicity and steric profile. An optimal chain length is often required to fit into a specific hydrophobic pocket within the target protein.

A hypothetical SAR study for a series of N-(3,4-Dichlorophenyl)-N-alkylurea analogs is presented below, illustrating how changes in the alkyl chain length could influence inhibitory activity against a target enzyme.

| Compound | Alkyl Chain (R) | IC₅₀ (nM) | Comment |

|---|---|---|---|

| Analog 1 | -CH₃ (Methyl) | 5200 | Short chain, weak hydrophobic interaction. |

| Analog 2 | -C₄H₉ (Butyl) | 850 | Increased lipophilicity improves binding. |

| Analog 3 | -C₇H₁₅ (Heptyl) | 150 | Optimal length for hydrophobic pocket. |

| Analog 4 | -C₁₀H₂₁ (Decyl) | 900 | Chain too long, steric clash or excessive lipophilicity. |

QSAR models take this analysis a step further by creating a mathematical equation that relates biological activity to measurable physicochemical properties (descriptors). spu.edu.sy

Context-Dependent Similarity Analysis for SAR Transfer

A novel approach in SAR analysis is the concept of context-dependent similarity, adapted from natural language processing. researchgate.net This method assesses the similarity of molecular fragments or substituents not just on their intrinsic structure, but on the "context" provided by the rest of the molecule and the associated activity data. researchgate.netnih.gov

In medicinal chemistry, analogue series (AS) are a primary source of SAR information. nih.gov The principle of SAR transfer suggests that if two different analogue series show a similar trend in activity with a corresponding set of substituents against a specific target, then a potent substituent from one series can be "transferred" to the other to create a new potent compound.

Context-dependent similarity analysis uses vector embeddings to represent substituents, capturing subtle relationships that traditional descriptors might miss. researchgate.net This allows for more accurate alignment of analogue series and better prediction of which SAR transfers are likely to be successful. researchgate.net For a series of N-(3,4-Dichlorophenyl)-N-heptylurea analogs, this method could be used to compare their SAR data with a known series of, for example, N-(4-chlorophenyl) ureas. By establishing a context-dependent similarity, researchers could identify non-classical bioisosteres for the heptyl group or the dichlorophenyl moiety to guide the design of new, more potent molecules. researchgate.net

Integration of Physicochemical Parameters in Predictive Models

Predictive QSAR models are built by integrating various physicochemical parameters, or descriptors, that quantify the properties of a molecule. pharmacareerinsider.com These descriptors fall into several categories, each influencing how the drug is absorbed, distributed, metabolized, excreted (ADME), and how it interacts with its target. pharmacareerinsider.comfrontiersin.org

Key physicochemical parameters relevant for modeling N-(3,4-Dichlorophenyl)-N-heptylurea include:

Electronic Parameters: The Hammett constant (σ) describes the electron-donating or electron-withdrawing ability of substituents on the phenyl ring. The two chlorine atoms are electron-withdrawing, which influences the electronic density of the urea moiety and its hydrogen-bonding potential. pharmacareerinsider.com Other electronic descriptors include dipole moment and polarizability.

Steric Parameters: These describe the size and shape of the molecule. Taft's steric parameter (Es) and molar refractivity (MR) are commonly used to quantify the bulk of substituents. mlsu.ac.in The size of the heptyl group and the position of the chlorine atoms are critical steric features that determine the molecule's fit within a receptor's binding site.

A typical Hansch analysis, a classic QSAR equation, might take the following form for a series of analogs:

log(1/C) = k₁·LogP - k₂·(LogP)² + k₃·σ + k₄·Es + k₅

Where C is the concentration required for a specific biological effect, and k values are coefficients determined by regression analysis. spu.edu.sy This equation demonstrates how lipophilic, electronic, and steric properties are combined to predict biological activity.

The table below lists key physicochemical parameters for N-(3,4-Dichlorophenyl)-N-heptylurea and related structures, which would be used as inputs for building a QSAR model.

| Parameter | Description | Relevance to N-(3,4-Dichlorophenyl)-N-heptylurea |

|---|---|---|

| LogP | Octanol-water partition coefficient | High value due to heptyl chain; influences membrane permeability and hydrophobic interactions. |

| Hammett Constant (σ) | Electronic effect of substituents | Positive value for Cl atoms, indicating electron-withdrawing nature, affecting binding site electronics. |

| Molar Refractivity (MR) | Molecular volume and polarizability | Contributes to understanding steric bulk and dispersion forces in ligand-receptor binding. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Relates to hydrogen bonding potential and permeability; dominated by the urea group. |

By integrating these parameters into robust computational models, the biological activities of untested analogs can be predicted with a reasonable degree of accuracy, accelerating the drug discovery process. frontiersin.org

Structure Activity Relationship Sar Investigations of N 3,4 Dichlorophenyl N Heptylurea Analogues

Impact of Aryl Ring Substituents on Biological Interactions

The nature and position of substituents on the aryl ring of N-phenylurea derivatives are critical determinants of their biological activity. Variations in halogenation patterns and the introduction of other functional groups can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

The presence and positioning of halogen atoms on the phenyl ring are known to significantly affect the biological activity of N-arylurea compounds. The 3,4-dichloro substitution pattern is a common feature in many biologically active molecules. Studies on related diphenylurea derivatives have provided insights into the influence of different chlorination patterns. For instance, a study on various Cl-substituted diphenylurea derivatives revealed that both the number and the position of the chlorine atoms are crucial for their activity. wikipedia.org

In a comparative study of dichlorophenyl ureas, subtle changes in the chlorine positioning led to different biological outcomes. For example, 1,3-bis(3,5-dichlorophenyl)urea (B1682623), known as COH-SR4, has demonstrated potent anti-proliferative and pro-apoptotic effects in melanoma cells. nih.gov A close analogue, 1,3-bis(3,4-dichlorophenyl) urea (B33335), was identified as an electron transport inhibitor. nih.gov This suggests that the shift of a chlorine atom from position 5 to 4 on the phenyl ring can alter the mechanism of action.

The following table summarizes the observed activities of different dichlorophenyl urea analogues.

| Compound | Substitution Pattern | Observed Biological Activity |

| COH-SR4 | 3,5-Dichlorophenyl | Anti-proliferative and pro-apoptotic in melanoma. nih.gov |

| Analogue | 3,4-Dichlorophenyl | Electron transport inhibition. nih.gov |

The introduction of functional groups other than halogens, such as trifluoromethyl (-CF3) and hydroxyl (-OH) groups, can also profoundly impact the biological activity of N-arylurea derivatives.

The trifluoromethyl group is a common substituent in medicinal chemistry due to its strong electron-withdrawing nature and its ability to increase metabolic stability. nih.gov In a series of N-aryl-N'-benzylurea derivatives, the introduction of a trifluoromethyl group on the benzene (B151609) ring was found to increase antiproliferative activity against several cancer cell lines. nih.gov Specifically, compounds with a trifluoromethyl group were significantly more potent than those with a methoxy (B1213986) or a trifluoromethoxy group. nih.gov Studies on N-(3-(trifluoromethyl)phenyl)-N'-(2-hydroxy-5-chlorophenyl) urea have shown that this compound can activate BK channels in smooth muscle cells, demonstrating a specific biological effect conferred by the trifluoromethyl and hydroxyl substitutions.

The hydroxyl group, being a hydrogen bond donor and acceptor, can also significantly influence biological activity. The synthesis of N-2-hydroxyphenyl urea and its metal complexes has been reported, with these compounds showing considerable biocidal activity. nih.gov The ability of the hydroxyl group to form hydrogen bonds is often crucial for the interaction of a molecule with its biological target.

The table below illustrates the impact of trifluoromethyl and hydroxyl groups in representative arylurea compounds.

| Compound Class | Functional Group | Effect on Biological Activity |

| N-aryl-N'-benzylurea | Trifluoromethyl | Increased antiproliferative activity. nih.gov |

| N-phenylurea | Hydroxyl | Biocidal activity. nih.gov |

| N-(3-(trifluoromethyl)phenyl)-N'-(2-hydroxy-5-chlorophenyl) urea | Trifluoromethyl and Hydroxyl | BK channel activation. |

Role of the N-Alkyl Chain Length and Stereochemistry (Heptyl Chain Specificity)

The N-alkyl chain in N-aryl-N'-alkyl ureas plays a significant role in modulating the physicochemical properties of the molecule, such as lipophilicity, which in turn affects its absorption, distribution, and ultimately, its biological activity. While specific studies on the heptyl chain of N-(3,4-Dichlorophenyl)-N-heptylurea are limited, research on related compounds provides valuable insights.

A study on a series of novel anticancer aryl-urea fatty acids investigated the effect of varying the alkyl chain length on mitochondrial targeting and cell death. semanticscholar.org It was found that a chain-contracted C13-analogue optimally disrupted the mitochondrial membrane potential. semanticscholar.org This suggests that there is an optimal alkyl chain length for a specific biological activity, and deviations from this optimum, either by shortening or lengthening the chain, can lead to reduced efficacy. The superior activity of analogues with longer alkyl chains in a clonogenic assay indicated that the alkyl chain length is a determinant of the extent of cell survival after treatment. semanticscholar.org

In a different context, the alkyl chain length of N-alkyl-N'-(2-benzylphenyl)ureas was shown to affect their ability to act as gelators for various organic solvents. nih.gov Derivatives with long alkyl chains were effective for the gelation of polar solvents, while those with short alkyl chains were more suitable for non-polar solvents. nih.gov While not a direct measure of biological activity, this demonstrates how the alkyl chain length can dictate the intermolecular interactions of urea-containing compounds.

The stereochemistry of the N-alkyl chain is generally not a factor unless the chain is branched, which would introduce a chiral center. For a straight-chain alkyl group like heptyl, there are no stereoisomers to consider.

Modifications to the Urea Moiety and Their Mechanistic Implications

The urea moiety is a key structural feature, acting as a rigid scaffold and a hydrogen-bonding donor and acceptor, which is often crucial for target interaction. mdpi.com Modifications to this central group can have significant mechanistic implications.

One common modification is the replacement of the urea oxygen with a sulfur atom to form a thiourea (B124793). Thiourea derivatives often exhibit different biological activities compared to their urea counterparts. For example, 1,3-bis(3,4-dichlorophenyl) thiourea has been synthesized and shown to possess strong antioxidant activity. researchgate.net This is in contrast to the electron transport inhibitory activity of the corresponding urea analogue, highlighting a significant mechanistic shift upon this single-atom substitution. nih.gov

The substitution pattern on the nitrogen atoms of the urea moiety also plays a key role in its conformational preferences. mdpi.com For N,N'-diphenylureas, a trans,trans conformation is generally favored. However, the introduction of N-methyl groups can lead to a shift to a cis,cis conformation. mdpi.com Such conformational changes can dramatically alter the way the molecule presents its binding motifs to a biological target, thereby affecting its activity.

Mechanistic studies on the role of ureas in catalysis have shown that the urea group can act as a hydrogen-bond donor to activate monomers and stabilize intermediates in polymerization reactions. researchgate.net The acidity of the urea, which can be tuned by substituents, affects its catalytic activity. researchgate.net While this is in a chemical rather than a biological context, it underscores the importance of the hydrogen-bonding capabilities of the urea moiety, a feature that is central to its role in many biological interactions.

| Modification | Effect | Mechanistic Implication |

| Urea to Thiourea | Altered biological activity (e.g., from electron transport inhibitor to antioxidant). nih.govresearchgate.net | Change in electronic properties and hydrogen bonding capacity of the core structure. |

| N-methylation | Shift in conformational preference (trans,trans to cis,cis). mdpi.com | Altered spatial arrangement of substituents, affecting target binding. |

Stereochemical Considerations in SAR Profiling

While N-(3,4-dichlorophenyl)-N-heptylurea itself is not a chiral molecule, the introduction of a chiral center in its analogues can lead to stereoisomers with distinct biological activities. This is a critical aspect of SAR profiling, as biological systems are often stereoselective.

A study on the optically active R- and S-isomers of 1-(α-methylbenzyl)-3-(3,4-dichlorophenyl)urea (MBPU) provides a clear example of this. The introduction of the α-methylbenzyl group creates a chiral center. When tested on chloroplasts, the S-isomer of MBPU was found to inhibit electron transport near photosystem II, while the R-isomer was a very weak inhibitor of this process. However, both isomers were found to inhibit photophosphorylation, suggesting action at a second, optically non-specific site associated with ATP generation.

In studies with mitochondria, both the R- and S-isomers of MBPU exhibited similar activities when malate (B86768) and succinate (B1194679) were used as substrates. However, with NADH as the substrate, the R-isomer was a stronger inhibitor of state 3 respiration and a weaker stimulator of state 4 respiration than the S-isomer.

These findings demonstrate that the stereochemistry of a chiral analogue of N-(3,4-dichlorophenyl)urea can have a profound and specific impact on its biological activity. The differential effects of the enantiomers highlight the importance of a precise three-dimensional fit between the molecule and its biological target.

The table below summarizes the stereoselective effects of MBPU isomers.

| System | Biological Process | Effect of S-isomer | Effect of R-isomer |

| Chloroplasts | Electron Transport (Photosystem II) | Inhibitor | Weak inhibitor |

| Chloroplasts | Photophosphorylation | Inhibitor | Inhibitor |

| Mitochondria (NADH substrate) | State 3 Respiration | Inhibitor | Stronger inhibitor |

| Mitochondria (NADH substrate) | State 4 Respiration | Stimulator | Weaker stimulator |

After a thorough search for scientific literature on the chemical compound "Urea, N-(3,4-dichlorophenyl)-N-heptyl-," it has been determined that there is insufficient publicly available research data to construct the article as requested.

The specific biological and biochemical mechanisms of action outlined in the provided structure, including the compound's potential effects on Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), Glucokinase (GK), Peroxisome Proliferator-Activated Receptor γ (PPARγ), Aryl Acylamidases, and Urease, are not documented for this particular chemical in the accessible scientific domain.

While general information exists for the broader class of phenylurea derivatives, generating content specific to "Urea, N-(3,4-dichlorophenyl)-N-heptyl-" based on the detailed outline would require speculation and could not be supported by verifiable research findings. In the interest of maintaining scientific accuracy and avoiding the generation of unsubstantiated information, we are unable to fulfill this request.

Biological and Biochemical Mechanisms of Action of Phenylurea Derivatives in Research Models

Cellular and Molecular Pathway Investigations in Research Models (e.g., Apoptosis Induction, Cell Cycle Perturbation)

Phenylurea derivatives have been the subject of extensive research for their potential as anticancer agents, with many studies focusing on their ability to induce apoptosis (programmed cell death) and perturb the cell cycle in cancer cell lines.

Apoptosis Induction:

Research has shown that certain phenylurea derivatives can trigger apoptosis through various cellular pathways. For instance, some novel N,N'-diarylurea derivatives have been investigated for their effects on non-small-cell lung cancer (NSCLC) cells. researchgate.net These compounds can induce morphological changes in cells consistent with apoptosis, such as chromatin condensation and nuclear fragmentation. researchgate.net The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. nih.gov Flow cytometry data from studies on other phenylurea derivatives suggest that their cytotoxic effects on cancer cells are mediated by a significant increase in the percentage of late apoptotic cells. researchgate.net

The molecular mechanisms underlying apoptosis induction by phenylurea derivatives can involve the intrinsic, or mitochondrial, pathway. This is often characterized by changes in the expression of key regulatory proteins. For example, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis.

Cell Cycle Perturbation:

In addition to inducing apoptosis, many phenylurea derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells. This disruption can lead to a halt at specific checkpoints, preventing cell division and proliferation. For example, studies have demonstrated that certain N,N'-diarylurea derivatives can cause cell cycle arrest in NSCLC cells. nih.gov

The specific phase of the cell cycle that is affected can vary depending on the compound and the cell type. For instance, some benzoylurea (B1208200) derivatives have been shown to induce cell-cycle arrest at the G2-phase in MCF-7 breast cancer cells and at the G1-phase in BGC-823 gastric cancer cells. nih.gov This arrest is often associated with alterations in the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For example, a G2-phase arrest might be linked to the downregulation of cyclin B1 and CDK1. nih.gov The tumor suppressor protein p53 can also play a crucial role in mediating the cell cycle arrest induced by these compounds. nih.gov

Interactive Data Table: Effects of Phenylurea Derivatives on Apoptosis and Cell Cycle

| Compound Type | Cell Line | Effect | Key Molecular Targets/Pathways |

| N,N'-Diarylurea Derivatives | NSCLC (H460, A549, H292) | Apoptosis Induction | Morphological changes indicative of apoptosis |

| Phenylurea Derivatives | PC3, MCF-7, A549 | Apoptosis and Cell Cycle Arrest | Intrinsic apoptotic pathway, Bax/Bcl-2 regulation |

| N,N'-Diarylurea Derivatives | NSCLC | Cell Cycle Arrest | Akt/GSK-3β/c-Myc signaling pathway |

| Benzoylurea Derivatives | MCF-7, BGC-823 | G2 and G1 Phase Arrest, Apoptosis | p53, Chk1, Cyclin B1, CDK1, CDK4 |

Interactions with Photosynthesis and Related Metabolic Processes (Contextualizing related phenylureas like DCMU as research probes)

Phenylurea derivatives, particularly the herbicide Diuron (B1670789) (DCMU), are well-known inhibitors of photosynthesis and have been instrumental as research probes to elucidate the mechanisms of photosynthetic electron transport.

The primary target of many phenylurea herbicides is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. DCMU is a highly specific and sensitive inhibitor of PSII. bionity.comvedantu.comdoubtnut.com It functions by blocking the plastoquinone (B1678516) binding site (specifically the QB site) on the D1 protein of the PSII reaction center. vedantu.com This blockage prevents the transfer of electrons from the primary quinone electron acceptor (QA) to the secondary quinone electron acceptor (QB). nih.gov

By interrupting the electron flow from PSII, DCMU effectively halts the linear photosynthetic electron transport chain. bionity.com This inhibition prevents the production of ATP and NADPH, the energy and reducing power, respectively, necessary for carbon fixation in the Calvin cycle. bionity.comvedantu.com It is important to note that DCMU's inhibitory action is specific to PSII; it does not directly affect Photosystem I or the carbon fixation process itself. bionity.comvedantu.com The use of DCMU in research has been pivotal in understanding the sequence of electron carriers in the photosynthetic electron transport chain. bionity.com

The inhibitory effects of phenylurea herbicides on photosynthesis have significant consequences for aquatic primary producers like algae. By blocking photosynthesis, these compounds can indirectly affect various metabolic processes, including nutrient uptake. Studies on the impact of Diuron on biofilm algae have shown that environmentally realistic concentrations can lead to a marked decrease in photosynthetic efficiency. nih.govresearchgate.net

Interactive Data Table: Phenylurea Derivatives and Photosynthesis

| Compound | Organism/System | Mechanism of Action | Observed Effects |

| DCMU (Diuron) | Plants, Algae | Blocks QB plastoquinone binding site in Photosystem II | Inhibition of electron transport, cessation of ATP and NADPH production |

| Diuron | Biofilm Algae | Decreased photosynthetic efficiency | Reduced bacterial abundance, altered biofilm community structure |

| Diuron | Phytoplankton, Cyanobacteria | Inhibition of photosynthesis | Variable sensitivity, potential for altered growth and health |

Microbial Metabolism Mechanisms for Related Phenylureas as Models for N-(3,4-Dichlorophenyl)-N-heptylurea

The environmental fate of phenylurea herbicides is largely determined by microbial degradation. oup.com Microorganisms have evolved various enzymatic pathways to break down these compounds, which can serve as models for predicting the potential metabolism of N-(3,4-dichlorophenyl)-N-heptylurea.

A common initial step in the microbial degradation of N,N-dimethyl-substituted phenylureas like Diuron is N-demethylation. This process involves the sequential removal of the methyl groups from the terminal nitrogen atom of the urea (B33335) side chain. This pathway is carried out by various soil bacteria, including Sphingomonas sp. nih.gov The degradation of Diuron proceeds through the formation of N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and subsequently N-(3,4-dichlorophenyl)urea (DCPU). nih.gov These metabolites are often more persistent and, in some cases, more toxic than the parent compound. nih.gov

An alternative and significant pathway for the microbial degradation of phenylureas is hydrolytic cleavage of the urea bond. This mechanism is carried out by enzymes such as amidases or hydrolases. oup.com Certain bacterial strains, like Arthrobacter globiformis, are capable of directly hydrolyzing the urea linkage, bypassing the N-demethylation steps. nih.gov This hydrolytic cleavage results in the formation of the corresponding aniline (B41778) derivative, in this case, 3,4-dichloroaniline (B118046) (DCA), and the substituted amine. nih.govnih.gov

The gene responsible for this hydrolysis in some bacteria has been identified. For example, the puhA gene encodes a phenylurea hydrolase. nih.gov The ability of some microorganisms to hydrolyze a broad range of phenylurea herbicides suggests that this could be a potential degradation pathway for N-(3,4-dichlorophenyl)-N-heptylurea. nih.gov

Interactive Data Table: Microbial Degradation of Phenylureas

| Degradation Pathway | Key Enzymes/Genes | Intermediate Metabolites | Final Products (Partial Degradation) | Example Microorganisms |

| N-Demethylation | Monooxygenases | N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), N-(3,4-dichlorophenyl)urea (DCPU) | 3,4-dichloroaniline (DCA) | Sphingomonas sp. |

| Hydrolytic Cleavage | Phenylurea hydrolase (e.g., PuhA) | None (direct cleavage) | 3,4-dichloroaniline (DCA), substituted amine | Arthrobacter globiformis, Ochrobactrum anthropi |

Advanced Research Perspectives and Future Directions for N 3,4 Dichlorophenyl N Heptylurea Research

Development of Novel Analytical Techniques for Environmental and Biological Matrixes

A critical future direction is the creation of highly sensitive and selective analytical methods for detecting and quantifying N-(3,4-Dichlorophenyl)-N-heptylurea and its metabolites in complex environmental (soil, water) and biological (tissues, fluids) samples. While standard methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are foundational, research is moving towards techniques that offer lower detection limits and can overcome matrix interference.

Future research will likely focus on:

Advanced Chromatographic Methods: Developing ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) will be crucial for achieving the necessary sensitivity to detect trace amounts of the compound, which is vital for environmental monitoring and toxicological studies.

Innovative Sample Preparation: Research into novel sample extraction and pre-concentration techniques is paramount. A promising area is the development of magnet-integrated fabric phase sorptive extraction (MI-FPSE), a technique that has shown efficiency for other phenylurea pesticides. This method simplifies sample handling and enhances analyte recovery.

Sensor Technology: The exploration of electrochemical and biological sensors could provide rapid, on-site detection capabilities, which would be invaluable for real-time environmental monitoring and agricultural applications.

Table 1: Comparison of Current and Emerging Analytical Techniques

| Technique | Principle | Advantages | Future Research Focus for N-(3,4-Dichlorophenyl)-N-heptylurea |

|---|---|---|---|

| HPLC-UV | Separation by chromatography, detection by UV absorbance. | Robust, widely available. | Improving selectivity for complex matrices. |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High resolution, structural information. | Development of stable derivatization methods to handle thermal lability. |

| LC-MS/MS | Liquid chromatography separation with highly selective and sensitive mass spec detection. | High sensitivity and specificity, suitable for complex mixtures. | Method validation for diverse biological and environmental samples; metabolite identification. |

| MI-FPSE | Sample extraction using a magnetic sorbent phase. | Simple, efficient, requires minimal solvent. | Optimization of sorbent material and extraction conditions for the N-heptyl derivative. |

| Biosensors | Biological recognition element coupled to a transducer. | Potential for real-time, portable analysis. | Development of specific antibodies or enzymes for selective detection. |

Elucidation of Additional Molecular and Biochemical Targets

The primary mechanism of action for most herbicidal phenylureas is the inhibition of Photosystem II (PSII) in plants, disrupting photosynthesis. However, the biological effects of these compounds are likely more complex. A key research avenue for N-(3,4-Dichlorophenyl)-N-heptylurea is to look beyond PSII and identify additional molecular and biochemical targets in both target and non-target organisms.

Future investigations should explore:

Endocrine Disruption: Structurally similar phenylureas, such as linuron (B1675549), have been shown to have anti-androgenic effects. It is crucial to investigate whether N-(3,4-Dichlorophenyl)-N-heptylurea interacts with hormone receptors, such as the androgen and pregnane (B1235032) X receptors, or affects steroid biosynthesis pathways.

Alternative Enzyme Inhibition: Research into other enzyme systems is warranted. Phenylurea derivatives have been investigated as potential inhibitors for enzymes like tubulin and indoleamine 2,3-dioxygenase 1 (IDO1), which are targets in cancer therapy. Exploring such interactions could reveal unexpected biological activities.

Metabolic Pathways: Understanding how different organisms metabolize this compound is essential. Identifying the specific enzymes (e.g., cytochrome P450s) involved in its breakdown will help predict its persistence and potential for bioaccumulation.

Table 2: Potential Molecular and Biochemical Targets for Investigation

| Target Class | Specific Example(s) | Potential Effect | Research Approach |

|---|---|---|---|

| Photosynthesis | Photosystem II (PSII) D1 protein | Inhibition of electron transport | In vitro binding assays, chlorophyll (B73375) fluorescence measurements |